2-Methyl-N-(4-nitrophenyl)prop-2-enamide
Description
2-Methyl-N-(4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a methyl group at the β-carbon of the propenamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. The 4-nitro group on the phenyl ring is a strong electron-withdrawing moiety, which likely influences the compound’s electronic properties, reactivity, and interactions with biological targets. Such substitutions are common in antimicrobial and anti-inflammatory agents, as seen in studies on cinnamanilides and thiadiazole derivatives .
Properties
CAS No. |
17116-67-5 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-methyl-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |
InChI Key |
DPNRVEROTZRVQP-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro-Substituted Prop-2-enamides
- N-(4-Nitrophenyl)acetohydrazonoyl Bromide Derivatives: In -thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, suggesting the nitro group enhances target binding or stability .
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ) : This analog demonstrated bactericidal activity comparable to ampicillin, attributed to its trifluoromethyl and fluoro substituents. The absence of a nitro group here highlights that electron-withdrawing groups (EWGs) other than nitro can also drive efficacy .
- 3,4-Dichlorocinnamanilides (): Dichloro-substituted analogs showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Positional Isomerism and Activity
- Nitro-Substituted Isomers (): Nitro groups at the para position (e.g., compound 17: R=2-CF3-4-NO2 vs. compound 18: R=3-CF3-4-NO2) exhibited structural dissimilarity in Tanimoto similarity analysis. This suggests that para-nitro substitution may optimize interactions with bacterial targets compared to meta positions .
Physicochemical and ADMET Properties
- Lipophilicity and Bioavailability: and emphasize the role of lipophilicity (logD7.4) in antimicrobial activity.
- Cytotoxicity Trade-offs : While nitro groups enhance activity, they may also increase cytotoxicity. For example, compound 11 in ((2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) showed significant cytotoxicity, underscoring the need for balanced substitution .
Data Tables: Key Comparative Findings
Table 1. Antimicrobial Activity of Prop-2-enamide Derivatives
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